molecular formula C18H13F2N3O2 B2717645 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941940-99-4

3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2717645
CAS No.: 941940-99-4
M. Wt: 341.318
InChI Key: AXZVBOSOOYYNTR-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a methoxy group at the 6 position of the pyridazine ring, and a phenyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 3,4-difluorobenzene to obtain 3,4-difluoronitrobenzene.

    Reduction: The reduction of 3,4-difluoronitrobenzene to 3,4-difluoroaniline.

    Coupling Reaction: The coupling of 3,4-difluoroaniline with 3-(6-methoxypyridazin-3-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or the carbonyl group of the benzamide moiety.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridazines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Electronics: Application in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for the survival of pathogens. The compound can form hydrogen bonds with active site residues of enzymes, thereby blocking their function and leading to the death of the microorganism .

Comparison with Similar Compounds

  • 3,4-difluoro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
  • 3,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Comparison:

  • Structural Differences: The position of substituents on the benzene and pyridazine rings can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: The presence of the methoxy group in 3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide may enhance its solubility and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

3,4-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O2/c1-25-17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZVBOSOOYYNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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